![molecular formula C14H9BrCl2O3 B4891901 2-bromophenyl 3,5-dichloro-4-methoxybenzoate](/img/structure/B4891901.png)
2-bromophenyl 3,5-dichloro-4-methoxybenzoate
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Overview
Description
2-bromophenyl 3,5-dichloro-4-methoxybenzoate, also known as BDCMB, is a chemical compound that has been widely used in scientific research. It is a member of the benzoate ester family and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-bromophenyl 3,5-dichloro-4-methoxybenzoate is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme plays a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of the nervous system.
Biochemical and Physiological Effects:
2-bromophenyl 3,5-dichloro-4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase activity in vitro and in vivo. 2-bromophenyl 3,5-dichloro-4-methoxybenzoate has also been shown to induce oxidative stress and DNA damage in human cells. In addition, 2-bromophenyl 3,5-dichloro-4-methoxybenzoate has been shown to have cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-bromophenyl 3,5-dichloro-4-methoxybenzoate in lab experiments is its ability to introduce the 2-bromophenyl group into various organic compounds. This can be useful in the synthesis of other biologically active compounds. However, one of the limitations of using 2-bromophenyl 3,5-dichloro-4-methoxybenzoate is its potential toxicity. It is important to handle 2-bromophenyl 3,5-dichloro-4-methoxybenzoate with care and to use appropriate safety precautions.
Future Directions
There are several future directions for the use of 2-bromophenyl 3,5-dichloro-4-methoxybenzoate in scientific research. One area of interest is the development of new compounds that target acetylcholinesterase for the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 2-bromophenyl 3,5-dichloro-4-methoxybenzoate in the synthesis of new anticancer agents. Additionally, 2-bromophenyl 3,5-dichloro-4-methoxybenzoate could be used in the development of new materials with unique properties due to the presence of the 2-bromophenyl group.
Synthesis Methods
2-bromophenyl 3,5-dichloro-4-methoxybenzoate can be synthesized by the reaction of 2-bromophenol with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 2-bromophenyl 3,5-dichloro-4-methoxybenzoate and hydrogen chloride gas. The final product can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
2-bromophenyl 3,5-dichloro-4-methoxybenzoate has been widely used in scientific research as a reagent in organic synthesis. It is commonly used to introduce the 2-bromophenyl group into various organic compounds. 2-bromophenyl 3,5-dichloro-4-methoxybenzoate has also been used as a starting material for the synthesis of other biologically active compounds.
properties
IUPAC Name |
(2-bromophenyl) 3,5-dichloro-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O3/c1-19-13-10(16)6-8(7-11(13)17)14(18)20-12-5-3-2-4-9(12)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAPWVHIPZWKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=CC=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenyl 3,5-dichloro-4-methoxybenzoate |
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